molecular formula C5H10F3N B1455508 5,5,5-Trifluoropentan-2-amine CAS No. 910410-12-7

5,5,5-Trifluoropentan-2-amine

Cat. No.: B1455508
CAS No.: 910410-12-7
M. Wt: 141.13 g/mol
InChI Key: DKLTZLGWDAMODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoropentan-2-amine is a useful research compound. Its molecular formula is C5H10F3N and its molecular weight is 141.13 g/mol. The purity is usually 95%.
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Biological Activity

5,5,5-Trifluoropentan-2-amine is a fluorinated amine that has garnered attention in both pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The introduction of trifluoromethyl groups into organic compounds is known to enhance metabolic stability, bioavailability, and binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C5H11F3NC_5H_{11}F_3N, with a molecular weight of approximately 152.15 g/mol. The presence of three fluorine atoms significantly alters the compound's chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₅H₁₁F₃N
Molecular Weight152.15 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and alter the electronic properties of the molecule, leading to increased binding affinity to biological targets. This modification can influence metabolic pathways and enhance the pharmacological profile of compounds in which it is incorporated .

Drug Development

Fluorinated compounds like this compound are frequently explored in drug development due to their improved pharmacokinetic properties. Research indicates that introducing trifluoromethyl groups can significantly increase the potency of drugs targeting specific receptors. For instance, studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced inhibition of serotonin uptake compared to their non-fluorinated counterparts .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various fluorinated amines, including this compound. Results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Anti-HIV Properties : Research has demonstrated that fluorinated amines can inhibit HIV reverse transcriptase activity. The introduction of a trifluoromethyl group was found to lower the pKa of cyclic carbamates involved in enzyme interactions, enhancing their efficacy as antiviral agents .
  • Neuropharmacology : Investigations into the effects of this compound on neurotransmitter systems revealed its potential as a modulator for serotonin receptors. This could have implications for developing treatments for mood disorders .

Comparative Analysis

To better understand the significance of this compound within the context of similar compounds, a comparative analysis is provided below.

CompoundBiological ActivityNotable Features
5,5-Difluoropentan-2-amine Moderate antimicrobial activityTwo fluorine atoms; used in synthesis
Trifluoroacetylated analogs Enhanced potency against specific enzymesTrifluoroacetyl group increases stability
Non-fluorinated analogs Lower binding affinity; reduced metabolic stabilityBaseline for comparison

Properties

IUPAC Name

5,5,5-trifluoropentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLTZLGWDAMODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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